Dihydrokadsurenone

説明

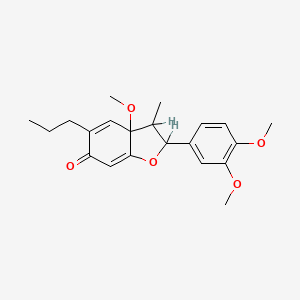

Dihydrokadsurenone is a bioactive benzofuranone derivative originally identified as a potent antagonist of platelet-activating factor (PAF), a phospholipid mediator involved in inflammatory and thrombotic processes . Structurally, it is characterized by a 2-(3,4-dimethoxyphenyl) group, a 3a-methoxy-3-methyl-dihydrobenzofuran-6-one core, and a saturated C-5 propyl side chain (in contrast to the allyl group in its parent compound, kadsurenone) . This hydrogenation of the allyl group distinguishes this compound from kadsurenone and influences its metabolic stability and receptor-binding properties .

This compound exhibits high affinity for PAF receptors, as demonstrated by its specific binding to rabbit platelet membranes in competitive inhibition assays . Its metabolism involves hydroxylation at the C-5, C-9, and C-10 positions, forming glucuronide conjugates in rhesus monkeys and rat liver microsomes .

特性

CAS番号 |

57625-35-1 |

|---|---|

分子式 |

C21H26O5 |

分子量 |

358.4 g/mol |

IUPAC名 |

2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-propyl-2,3-dihydro-1-benzofuran-6-one |

InChI |

InChI=1S/C21H26O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h8-13,20H,6-7H2,1-5H3 |

InChIキー |

SLMFJWTXIZCNBN-UHFFFAOYSA-N |

SMILES |

CCCC1=CC2(C(C(OC2=CC1=O)C3=CC(=C(C=C3)OC)OC)C)OC |

正規SMILES |

CCCC1=CC2(C(C(OC2=CC1=O)C3=CC(=C(C=C3)OC)OC)C)OC |

同義語 |

5-propyl-2-(3,4-dimethoxyphenyl)-3a,alpha-methoxy-3-methyl-2,3,3a,6-tetrahydro-6-oxobenzofuran dihydrokadsurenone |

製品の起源 |

United States |

準備方法

Dihydrokadsurenone can be synthesized by the hydrogenation of the 5-allyl group of kadsurenone. This process involves the use of hydrogen gas in the presence of a suitable catalyst . For industrial production, the same method can be scaled up, ensuring the reaction conditions are optimized for yield and purity.

化学反応の分析

Dihydrokadsurenone undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less documented.

Substitution: It can participate in substitution reactions, particularly involving its methoxy groups.

Common reagents used in these reactions include hydrogen gas for hydrogenation and various oxidizing agents for hydroxylation. The major products formed from these reactions are hydroxylated derivatives .

科学的研究の応用

Dihydrokadsurenone has several scientific research applications:

Chemistry: It is used as a reference compound in studies involving benzofuran derivatives.

Industry: It is used in the synthesis of other bioactive compounds and as a standard in analytical chemistry.

作用機序

The mechanism of action of dihydrokadsurenone involves its interaction with specific molecular targets. It binds to platelet-activating factor receptors, inhibiting their activity and thereby exerting anti-inflammatory effects . The pathways involved include the inhibition of platelet aggregation and reduction of inflammatory responses.

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Dihydrokadsurenone is part of a broader class of PAF antagonists, including kadsurenone and synthetic derivatives like trans-2,5-bis-(3,4,5-trimethoxyphenyl) tetrahydrofuran. Below, we compare their structural features, receptor-binding activities, and metabolic pathways.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Insights

This compound vs. Kadsurenone: The saturation of the C-5 allyl group in this compound reduces metabolic oxidation compared to kadsurenone, which undergoes rapid allylic hydroxylation . this compound exhibits stronger PAF receptor binding, likely due to enhanced conformational stability from the saturated side chain .

This compound vs. Synthetic PAF Antagonists: The trans-2,5-bis compound lacks the benzofuranone core but shares PAF antagonism via competitive inhibition. However, its lack of a polar side chain may reduce target specificity relative to this compound .

Metabolic Stability

- This compound: Primary metabolites (e.g., 10-hydroxy-9,10-dihydrokadsurenone) are excreted as glucuronides, suggesting Phase II conjugation enhances elimination .

Research Implications and Limitations

While this compound demonstrates superior receptor affinity and metabolic stability compared to kadsurenone, further studies are needed to:

Quantify exact binding constants (e.g., IC₅₀ values) for direct efficacy comparisons.

Evaluate in vivo therapeutic profiles, including toxicity and half-life.

Explore synergies with other anti-inflammatory agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。